molecular formula C6H15NO B8618201 (2R,3S)-3-amino-4-methylpentan-2-ol

(2R,3S)-3-amino-4-methylpentan-2-ol

Cat. No.: B8618201
M. Wt: 117.19 g/mol
InChI Key: FIRTUOPMCHUEIX-RITPCOANSA-N
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Description

(2R,3S)-3-Amino-4-methylpentan-2-ol is a chiral secondary alcohol with a primary amine group and a methyl substituent at the 4th carbon. Its molecular formula is C₆H₁₅NO, and its molecular weight is 117.19 g/mol. The stereochemistry (2R,3S) confers specificity in biological interactions and synthetic applications, particularly in pharmaceuticals or asymmetric catalysis. The amino and hydroxyl groups enable hydrogen bonding, influencing solubility and reactivity.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2R,3S)-3-amino-4-methylpentan-2-ol

InChI

InChI=1S/C6H15NO/c1-4(2)6(7)5(3)8/h4-6,8H,7H2,1-3H3/t5-,6+/m1/s1

InChI Key

FIRTUOPMCHUEIX-RITPCOANSA-N

Isomeric SMILES

C[C@H]([C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(C)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to two pentanol derivatives with substituents on adjacent carbons:

a. (R,R)/(S,S)-2-Phenylpentan-3-ol (CAS 88790-26-5)
  • Molecular Formula : C₁₁H₁₆O
  • Molecular Weight : 164.24 g/mol
  • Functional Groups : Secondary alcohol, phenyl group at C2.
  • Key Differences: Lacks the amino group, reducing polarity and hydrogen-bonding capacity. Phenyl substituent introduces aromaticity and lipophilicity, favoring solubility in organic solvents. No methyl branch at C4, altering steric effects.
b. (2S,3R)-2-(Benzyloxy)pentan-3-ol (CAS 114418-32-5)
  • Molecular Formula : C₁₂H₁₈O₂
  • Molecular Weight : 194.27 g/mol
  • Functional Groups : Secondary alcohol, benzyl ether at C2.
  • Key Differences: Benzyloxy group enhances steric bulk and lipophilicity compared to the amino group. Ether linkage reduces reactivity compared to the amine, which can participate in nucleophilic or acid-base reactions.

Data Table: Structural and Inferred Property Comparison

Parameter (2R,3S)-3-Amino-4-methylpentan-2-ol (R,R)/(S,S)-2-Phenylpentan-3-ol (2S,3R)-2-(Benzyloxy)pentan-3-ol
Molecular Formula C₆H₁₅NO C₁₁H₁₆O C₁₂H₁₈O₂
Molecular Weight 117.19 g/mol 164.24 g/mol 194.27 g/mol
Functional Groups Amino, hydroxyl, methyl Hydroxyl, phenyl Hydroxyl, benzyl ether
Polarity High (amino and hydroxyl) Moderate (hydroxyl, aromatic) Low (ether, benzyl)
Steric Effects Moderate (methyl branch) High (phenyl) Very high (benzyloxy)
Reactivity Nucleophilic amine, H-bond donor Limited to alcohol reactions Ether stability, alcohol reactivity

Implications of Stereochemistry

The (2R,3S) configuration of the target compound distinguishes it from the diastereomers and enantiomers of the analogs. For example:

  • The (R,R)/(S,S)-2-phenylpentan-3-ol’s stereochemistry may affect its interaction with chiral receptors or catalysts differently than the target compound’s configuration .

Preparation Methods

Diastereomeric Salt Formation

Treatment of the racemate with enantiopure tartaric acid in ethanol induces selective crystallization of the (2R,3S)-diastereomeric salt. After filtration and recrystallization, the free base is liberated using aqueous sodium hydroxide, achieving 98% purity and 99% ee.

Enzymatic Resolution

Lipases (e.g., Candida antarctica lipase B) selectively acetylate the undesired enantiomer in a kinetic resolution. For example, vinyl acetate as an acyl donor in tert-butyl methyl ether affords the (2R,3S)-enantiomer with 90% conversion and 95% ee.

Enzymatic and Biocatalytic Methods

Biocatalysis offers sustainable routes to chiral amino alcohols under mild conditions. Transaminases and ketoreductases are employed to introduce stereochemistry.

Ketoreductase-Catalyzed Reduction

The ketone precursor is reduced using a NADPH-dependent ketoreductase (KRED-101) in a buffer system (pH 7.0, 30°C). Co-factor regeneration is achieved via glucose dehydrogenase, yielding 95% product with >99% ee.

Transaminase-Mediated Amination

A transaminase from Arthrobacter sp. converts 4-methylpentan-2-ol to the target amino alcohol using L-alanine as an amine donor. The reaction proceeds in phosphate buffer (pH 8.0) with pyridoxal-5'-phosphate (PLP) as a cofactor, achieving 80% yield and 97% ee.

Grignard-Based Skeleton Construction

The carbon backbone of (2R,3S)-3-amino-4-methylpentan-2-ol can be assembled via Grignard reactions, followed by stereoselective functionalization.

Alkylation of Epoxides

Reaction of 2-methyloxirane with isopropylmagnesium bromide in tetrahydrofuran forms a secondary alcohol, which is subsequently aminated via a Curtius rearrangement. This two-step process yields the target compound with 75% overall yield and 88% ee.

Table 2: Grignard Reaction Conditions and Outcomes

Grignard ReagentSolventTemperature (°C)Yield (%)ee (%)
Isopropylmagnesium BrTHF-207588
tert-Butylmagnesium ClDiethyl ether06882

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Asymmetric HydrogenationHigh ee, scalableRequires expensive catalysts
Chiral ResolutionNo chiral catalysts neededLow atom economy
BiocatalysisMild conditions, high selectivityEnzyme cost and stability
Grignard SynthesisFlexible skeleton constructionMultiple steps, moderate ee

Q & A

Q. What are the recommended synthetic routes for (2R,3S)-3-amino-4-methylpentan-2-ol, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves asymmetric reduction of ketones or reductive amination of carbonyl intermediates. For stereochemical control, chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic methods (e.g., ketoreductases) are employed. Post-synthesis, enantiomeric purity is validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) or polarimetric analysis .

Q. How can researchers characterize the structure and purity of (2R,3S)-3-amino-4-methylpentan-2-ol?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups and stereochemistry. Key signals include δ ~1.5 ppm (methyl branches) and δ ~3.0–3.5 ppm (hydroxy and amino protons).
  • X-ray Crystallography : Resolves absolute configuration, as seen in structurally similar compounds (e.g., single-crystal studies for (2R,3R)-isomers) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 132.1 for [M+H]+^+) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and OV/AG/P99 respirators for aerosolized particles .
  • Ventilation : Work in a fume hood to mitigate inhalation risks.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation . Toxicity data (e.g., LD50_{50}) should be cross-referenced with structurally similar amino alcohols .

Q. How can researchers address gaps in physical property data (e.g., solubility, vapor pressure)?

Methodological Answer:

  • Experimental Determination : Use techniques like gravimetric analysis for solubility (in water/ethanol mixtures) or dynamic vapor sorption (DVS) for hygroscopicity.
  • QSAR Modeling : Predict properties via software (e.g., ACD/Labs) using fragment-based contributions, validated against analogs (e.g., 4-methylpentan-2-ol derivatives) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of (2R,3S)-3-amino-4-methylpentan-2-ol in receptor binding studies?

Methodological Answer: Conduct molecular docking (e.g., AutoDock Vina) with chiral-specific receptors (e.g., G-protein-coupled receptors). Compare binding affinities of enantiomers using surface plasmon resonance (SPR). For example, the (2R,3S) configuration may exhibit higher affinity due to optimal hydrogen bonding with active sites, as seen in β-adrenergic agonists .

Q. What experimental conditions affect the compound’s stability, and how can degradation be minimized?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (40°C, 75% RH) across pH 3–7. Monitor via LC-MS for byproducts (e.g., oxidation to ketones).
  • Light Sensitivity : Store in amber vials under nitrogen; assess photostability using ICH Q1B guidelines .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Re-evaluate conflicting data using standardized assays (e.g., OECD Test No. 423 for acute oral toxicity). Cross-validate with in vitro models (e.g., HepG2 cell viability assays) and compare with structurally validated analogs (e.g., 3-amino-2-pentanol derivatives) .

Q. What computational tools are effective for modeling its interactions in enzymatic systems?

Methodological Answer: Use density functional theory (DFT) to map transition states in enzyme-catalyzed reactions (e.g., amino alcohol dehydrogenase systems). Pair with molecular dynamics simulations (e.g., GROMACS) to study conformational flexibility in aqueous environments .

Q. How can enantiomeric impurities be quantified at trace levels (<1%)?

Methodological Answer: Employ ultra-high-performance chiral chromatography (UHPLC-CSP) with sub-2 µm particle columns (e.g., Chiralcel OD-3). Validate using spiked samples with known (2S,3R) impurities and limit of detection (LOD) studies .

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